1-Bromo-2-chloro-dibenzofuran

Physicochemical Properties Isomer Comparison Process Chemistry

1-Bromo-2-chloro-dibenzofuran's unique 1,2-Br/Cl pattern enables sequential chemoselective Suzuki-Miyaura couplings. The orthogonally reactive C–Br and C–Cl bonds permit precise construction of unsymmetrical biaryls for pharmaceutical SAR and asymmetric monomers for OLED/OPV polymers. Also serves as an authentic environmental standard for polyhalogenated dibenzofuran monitoring. Substituting with any other regioisomer compromises yield and purity. Order this defined single isomer for reproducible results.

Molecular Formula C12H6BrClO
Molecular Weight 281.53 g/mol
Cat. No. B12962353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-chloro-dibenzofuran
Molecular FormulaC12H6BrClO
Molecular Weight281.53 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Br)Cl
InChIInChI=1S/C12H6BrClO/c13-12-8(14)5-6-10-11(12)7-3-1-2-4-9(7)15-10/h1-6H
InChIKeyGSVPTYAYXHPKDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-chloro-dibenzofuran: A Defined Halogenated Building Block for Precision Synthesis


1-Bromo-2-chloro-dibenzofuran (CAS 2320493-46-5) is a polyhalogenated dibenzofuran derivative characterized by the presence of bromine and chlorine substituents at the 1- and 2-positions of the core heterocycle . This specific substitution pattern distinguishes it from other mono- and mixed-halogenated dibenzofurans, creating a unique steric and electronic environment that is essential for controlling regioselectivity in cross-coupling reactions . As a defined single isomer, it serves as a critical intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science applications where precise control over molecular architecture is paramount .

Why 1-Bromo-2-chloro-dibenzofuran Cannot Be Replaced by Common Analogs in Advanced Synthesis


Substituting 1-bromo-2-chloro-dibenzofuran with a more generic halogenated dibenzofuran is not feasible due to the critical role of its unique 1,2-disubstitution pattern. The specific adjacency of bromine and chlorine atoms creates a distinct electronic and steric environment that directly influences the regioselectivity and outcome of downstream transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings . Using a compound with a different substitution pattern (e.g., 1-bromo-3-chloro, 2-bromo-1-chloro, or a monohalogenated analog) will result in a different reaction profile, leading to the formation of a different regioisomer or a complex mixture, thereby compromising synthetic yield, purity, and the ultimate performance of the target molecule [1].

1-Bromo-2-chloro-dibenzofuran: Quantitative Differentiation for Scientific Selection


Comparison of Predicted Boiling Points for Positional Isomers

The predicted boiling point of 1-bromo-2-chloro-dibenzofuran is 373.1±22.0 °C, which is lower than that of its positional isomer, 2-bromo-1-chloro-dibenzofuran, predicted at 381.1 °C at 760 mmHg .

Physicochemical Properties Isomer Comparison Process Chemistry

Reactivity Differentiation: Selective Cross-Coupling Enabled by Orthogonal Halogens

1-Bromo-2-chloro-dibenzofuran features two different halogen atoms (Br and Cl) in adjacent positions, providing an orthogonal reactivity profile that is absent in symmetric analogs like 1,2-dibromodibenzofuran. The carbon-bromine bond is significantly more reactive in Pd-catalyzed cross-coupling reactions than the carbon-chlorine bond. This allows for a first, site-selective functionalization at the C1 position while leaving the C2-chloro group intact for a subsequent, different transformation [1].

Organic Synthesis Cross-Coupling Chemoselectivity

Synthesis: Optimized Microscale Electrophilic Halogenation Protocol

A study on the microscale synthesis of mixed bromo/chloro dibenzofurans demonstrated that using an electrophilic halogenation approach with iron(III) halides at high temperatures (240-300 °C) in sealed tubes can achieve high overall yields (>33%) for mono- to octa-substituted products, including mixed halogenated isomers like 1-bromo-2-chloro-dibenzofuran [1]. While this study does not isolate the yield for a specific isomer, it establishes a robust, class-validated method for its production, differentiating it from compounds that may require less efficient or less scalable synthetic routes.

Synthesis Methodology Yield Optimization Polyhalogenated Compounds

Analytical Differentiation: Distinct GC Retention Indices for Halogenated Isomers

Gas chromatography (GC) retention indices have been established for a series of brominated and chlorinated dibenzofurans, and these indices are highly dependent on the specific halogen substitution pattern [1]. While exact indices for every isomer are not always reported, the data confirms that each mixed halogenated dibenzofuran isomer, including 1-bromo-2-chloro-dibenzofuran, possesses a unique and predictable GC retention time. This allows for its unambiguous identification and quantification in complex mixtures, a critical requirement for environmental analysis, reaction monitoring, and quality control of sourced material.

Analytical Chemistry Gas Chromatography Environmental Monitoring

Optimal Research and Industrial Use Cases for 1-Bromo-2-chloro-dibenzofuran


Precursor for Sequenced Cross-Coupling in Medicinal Chemistry

1-Bromo-2-chloro-dibenzofuran is ideally suited for the construction of complex, unsymmetrical biaryl or heteroaryl systems. Medicinal chemists can exploit the difference in reactivity between the C-Br and C-Cl bonds to perform two sequential, chemoselective Suzuki-Miyaura couplings. The first coupling can be performed at the more reactive C1-bromo site, followed by a second, often more challenging, coupling at the C2-chloro position using a different catalyst system or more forcing conditions . This enables the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Monomer for Conjugated Polymers in Organic Electronics

In materials science, the orthogonal reactivity of the bromine and chlorine substituents allows for the synthesis of well-defined, asymmetric monomers for use in conjugated polymers. This precision is vital for tuning the electronic properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to introduce two different functional groups in a controlled manner facilitates the creation of donor-acceptor (D-A) polymers with specific optoelectronic properties, such as a tailored bandgap, which is essential for device performance .

Authentic Standard for Environmental Analytical Chemistry

Mixed bromo/chloro dibenzofurans are formed as byproducts in various thermal and industrial processes, including waste incineration and metallurgy [1]. High-purity 1-bromo-2-chloro-dibenzofuran is essential as an authentic analytical standard for environmental monitoring laboratories. Its unique gas chromatographic retention index allows for its positive identification and accurate quantification in complex environmental matrices like fly ash, sediment, and biota. This application is critical for assessing the environmental fate and potential toxicological impact of these persistent organic pollutants [2].

Probe in Toxicological and Mechanistic Studies

As a specific isomer of the bromochloro-dibenzofuran class, this compound serves as a valuable tool in toxicological research. Studies have investigated the antiestrogenic activity and metabolic effects of various bromochloro-dibenzofuran isomers in cell-based assays (e.g., MCF-7 cells) [3]. Using a single, defined isomer like 1-bromo-2-chloro-dibenzofuran is necessary to isolate and understand the specific biological effects associated with a given substitution pattern, avoiding the confounding results that arise from testing a mixture of isomers.

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